
Cho-es-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cho-es-Lys is a cationic cholesterol derivative composed of cholesterol conjugated to an L-lysine head group containing two primary amines. This compound is known for its applications in gene delivery and transfection due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cho-es-Lys is synthesized by conjugating cholesterol to an L-lysine head group via a hexanediol linker. The reaction involves the formation of an ester bond between the cholesterol and the lysine . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove impurities and achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Cho-es-Lys undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can occur at the amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
Cho-es-Lys has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of lipid-based drug delivery systems and other industrial applications.
Mécanisme D'action
The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol derivatives: Other cholesterol-based compounds used in gene delivery.
Lysine derivatives: Compounds with similar lysine head groups used in various applications.
Uniqueness
Cho-es-Lys stands out due to its unique combination of cholesterol and lysine, providing both stability and functionality for gene delivery applications. Its ability to form stable complexes with nucleic acids and facilitate their delivery into cells makes it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C44H72F6N2O9 |
|---|---|
Poids moléculaire |
887.0 g/mol |
Nom IUPAC |
[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1 |
Clé InChI |
HYSXWQJEBWEMOE-BNSNMOQGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


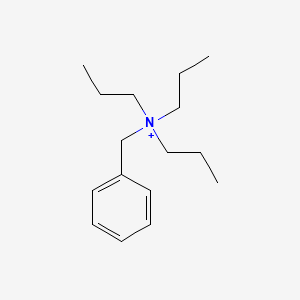
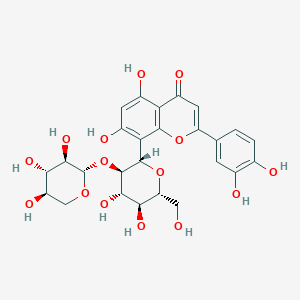
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)

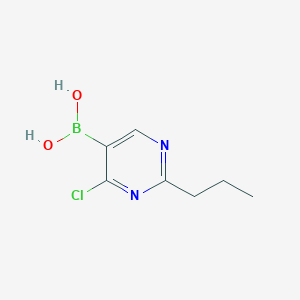
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
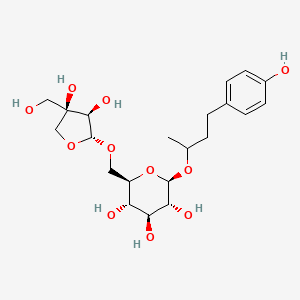
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
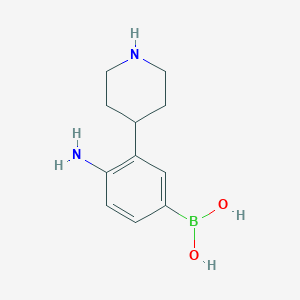
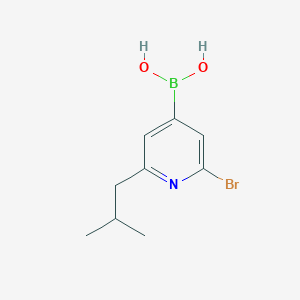
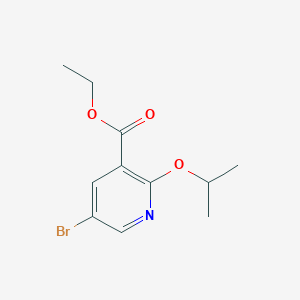
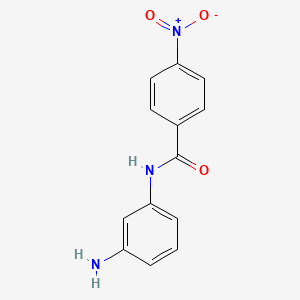
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
